molecular formula C24H21N5O2 B1678505 Inhibidor de PKCbeta CAS No. 257879-35-9

Inhibidor de PKCbeta

Número de catálogo: B1678505
Número CAS: 257879-35-9
Peso molecular: 411.5 g/mol
Clave InChI: KIWODJBCHRADND-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Diabetes and Vascular Complications

PKCbeta inhibitors, such as ruboxistaurin and enzastaurin, have been studied for their effects on diabetic complications:

  • Ruboxistaurin : This selective inhibitor has shown promise in improving macrovascular endothelial function in patients with type 2 diabetes. A clinical trial indicated that ruboxistaurin improved flow-mediated dilation (FMD), a measure of endothelial function, suggesting potential benefits for cardiovascular health in diabetic patients . Additionally, it has demonstrated efficacy in reducing retinal and renal microvascular disease in animal models .
  • Enzastaurin : This compound has been evaluated for its ability to suppress signaling pathways involved in diabetic nephropathy. Preclinical studies indicate that enzastaurin can attenuate kidney damage by inhibiting PKCbeta activity, thereby improving renal function without significantly affecting proteinuria .

Oncology

PKCbeta inhibitors are being explored as therapeutic agents in various cancers due to their role in cell survival signaling:

  • Mantle Cell Lymphoma : Enzastaurin has been tested in phase II clinical trials for mantle cell lymphoma (MCL), where it showed potential to disrupt survival signaling pathways critical for tumor growth . The inhibition of PKCbeta leads to decreased proliferation and increased apoptosis in B-cell malignancies .
  • AIDS-related Lymphoma : Studies indicate that selective inhibition of PKCbeta can induce apoptosis and inhibit cell proliferation in certain lymphoma cell lines, suggesting its utility as a targeted therapy .

Kidney Disease

Recent research indicates that PKCbeta inhibition may also be beneficial in non-diabetic kidney diseases. A study using subtotal nephrectomy models demonstrated that ruboxistaurin treatment reduced glomerulosclerosis and improved glomerular filtration rate without affecting blood pressure . This suggests that PKCbeta inhibitors could represent a novel therapeutic strategy for managing progressive kidney disease.

Case Studies

StudyApplicationFindings
Ruboxistaurin TrialType 2 DiabetesImproved FMD; potential cardiovascular benefits
Enzastaurin Phase IIMantle Cell LymphomaReduced tumor growth; increased apoptosis
Non-diabetic Kidney DiseaseRuboxistaurinAttenuated glomerulosclerosis; improved GFR without affecting proteinuria

Mecanismo De Acción

La enzima deshidrogenasa de butiril-CoA funciona uniéndose a butiril-CoA y facilitando la transferencia de electrones a una flavoproteína de transferencia de electrones. Este proceso implica la oxidación del sustrato butiril-CoA, lo que da como resultado la formación de crotonil-CoA. El sitio activo de la enzima contiene un cofactor de dinucleótido de flavina y adenina (FAD), que desempeña un papel crítico en el proceso de transferencia de electrones .

Métodos De Preparación

La preparación de la deshidrogenasa de butiril-CoA típicamente implica la tecnología de ADN recombinante. El gen que codifica la enzima se clona en un vector de expresión, que luego se introduce en un organismo huésped adecuado, como Escherichia coli. El organismo huésped se cultiva en condiciones específicas para inducir la expresión de la enzima, que luego se purifica utilizando técnicas cromatográficas .

Análisis De Reacciones Químicas

La deshidrogenasa de butiril-CoA cataliza la oxidación de butiril-CoA a crotonil-CoA. Esta reacción implica la transferencia de electrones desde butiril-CoA a una flavoproteína de transferencia de electrones. La enzima se clasifica como una oxidorreductasa, que actúa específicamente sobre el grupo CH-CH de los donantes con una flavina como aceptor .

Comparación Con Compuestos Similares

La deshidrogenasa de butiril-CoA es similar a otras deshidrogenasas de acil-CoA, como la deshidrogenasa de acil-CoA de cadena media y la deshidrogenasa de acil-CoA de cadena larga. es única en su especificidad para los derivados de acil-CoA de cadena corta. Esta especificidad se debe a las diferencias en el sitio activo de la enzima, lo que le permite unirse y oxidar selectivamente sustratos de cadena corta .

Los compuestos similares incluyen:

  • Deshidrogenasa de acil-CoA de cadena media
  • Deshidrogenasa de acil-CoA de cadena larga
  • Deshidrogenasa de isovaleril-CoA

Estas enzimas comparten similitudes estructurales, pero difieren en sus especificidades de sustrato y funciones en el metabolismo .

Actividad Biológica

Protein Kinase C beta (PKCβ) inhibitors have emerged as significant therapeutic agents in various medical conditions, particularly in oncology and metabolic diseases. This article delves into the biological activities of PKCβ inhibitors, highlighting their mechanisms of action, clinical implications, and relevant research findings.

Overview of PKCβ Inhibition

PKCβ is a member of the protein kinase C family, which plays a critical role in cell signaling pathways that regulate cell proliferation, survival, and apoptosis. Inhibition of PKCβ can disrupt these pathways, leading to therapeutic benefits in diseases such as cancer and diabetic complications.

PKCβ inhibitors function by blocking the activity of the PKCβ enzyme, which is involved in various signaling cascades. The inhibition can lead to:

  • Induction of Apoptosis : Studies have shown that selective PKCβ inhibition can induce apoptosis in cancer cells by downregulating survival pathways and promoting cell cycle arrest .
  • Reduction of Inflammation : PKCβ inhibitors can attenuate inflammatory responses by inhibiting the production of pro-inflammatory cytokines .
  • Improvement in Vascular Function : In diabetic models, PKCβ inhibition has been associated with improved endothelial function and reduced vascular complications .

1. Cancer Treatment

PKCβ inhibitors, such as enzastaurin and ruboxistaurin, have been evaluated in various cancer types:

  • Diffuse Large B-Cell Lymphoma (DLBCL) : A Phase II study indicated that enzastaurin was well-tolerated and associated with prolonged freedom from progression (FFP) in a subset of patients with relapsed or refractory DLBCL .
  • Chronic Lymphocytic Leukemia (CLL) : The inhibitor AEB071 demonstrated preclinical efficacy against CLL by disrupting microenvironment-mediated survival signals .

2. Diabetic Complications

Ruboxistaurin has shown promise in treating diabetic retinopathy and nephropathy:

  • Retinal Neovascularization : Ruboxistaurin inhibited endothelial cell proliferation and migration in response to vascular endothelial growth factor (VEGF), demonstrating anti-angiogenic properties .
  • Renal Ischemia-Reperfusion Injury : In animal models, ruboxistaurin reduced renal injury markers and improved kidney function post-injury .

Research Findings

The following table summarizes key findings from studies involving PKCβ inhibitors:

Study FocusInhibitorKey Findings
DLBCL TreatmentEnzastaurin22% achieved FFP for two cycles; well-tolerated with minimal toxicity .
CLL Microenvironment ProtectionAEB071Disrupted NF-κB signaling leading to reduced CLL cell survival .
Diabetic RetinopathyRuboxistaurinSignificant reduction in retinal neovascularization; anti-angiogenic effects observed .
Renal I/R InjuryRuboxistaurinImproved renal function and reduced injury markers following treatment in I/R models .

Case Study 1: Enzastaurin in DLBCL

A multicenter Phase II trial involving 55 patients demonstrated that enzastaurin was effective in prolonging FFP in a subset of patients with relapsed or refractory DLBCL. Notably, only one patient experienced grade 4 toxicity, indicating a favorable safety profile.

Case Study 2: Ruboxistaurin in Diabetic Retinopathy

In a controlled study on diabetic rats, ruboxistaurin significantly reduced retinal neovascularization and improved visual function. The mechanism was attributed to its ability to inhibit VEGF-induced endothelial cell activation.

Propiedades

IUPAC Name

3-anilino-4-[1-(3-imidazol-1-ylpropyl)indol-3-yl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2/c30-23-21(22(24(31)27-23)26-17-7-2-1-3-8-17)19-15-29(20-10-5-4-9-18(19)20)13-6-12-28-14-11-25-16-28/h1-5,7-11,14-16H,6,12-13H2,(H2,26,27,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWODJBCHRADND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=O)NC2=O)C3=CN(C4=CC=CC=C43)CCCN5C=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20423555
Record name PKCbeta Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257879-35-9
Record name Pkcbeta inhibitor
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257879359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PKCbeta Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PKC.BETA. INHIBITOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E54BTB52GP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PKCbeta Inhibitor
Reactant of Route 2
Reactant of Route 2
PKCbeta Inhibitor
Reactant of Route 3
Reactant of Route 3
PKCbeta Inhibitor
Reactant of Route 4
Reactant of Route 4
PKCbeta Inhibitor
Reactant of Route 5
Reactant of Route 5
PKCbeta Inhibitor
Reactant of Route 6
PKCbeta Inhibitor

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.